molecular formula C11H12N2O2 B1335216 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 544671-28-5

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B1335216
CAS RN: 544671-28-5
M. Wt: 204.22 g/mol
InChI Key: BTXZTLPWQIENNR-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is a product used for proteomics research .


Molecular Structure Analysis

The InChI code for 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide is 1S/C11H12N2O2/c1-8-3-4-10 (15-2)9 (7-8)13-11 (14)5-6-12/h3-4,7H,5H2,1-2H3, (H,13,14) . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide: is a versatile precursor in the synthesis of heterocyclic compounds. The cyano and acetamide groups in this molecule can react with bidentate reagents to form diverse heterocyclic frameworks. This reactivity is particularly useful in creating novel compounds with potential pharmacological activities .

Biological Activity

The compound has been the subject of interest due to its biological activities. Derivatives of cyanoacetamide, like 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide , have been explored for their potential as chemotherapeutic agents. Their ability to interact with biological systems makes them valuable for drug discovery and development .

Cyanoacetylation of Amines

Cyanoacetylation is a key reaction in organic synthesis, and 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide can be used as a reagent in this process. The resulting N-cyanoacetamides are important intermediates for further chemical transformations .

Development of Chemotherapeutic Agents

The structural features of 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide make it a candidate for the development of new chemotherapeutic agents. Its derivatives can be designed to target specific pathways in cancer cells, offering a pathway to more effective treatments .

Proteomics Research

In proteomics, 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide can be utilized for the modification of proteins to study their function and interaction. This compound can be used to label or cross-link proteins, aiding in the identification of protein-protein interactions .

Organic Synthesis Methodologies

The compound serves as a building block in organic synthesis methodologies. It can undergo various reactions such as condensation, substitution, and addition, to yield a wide range of organic molecules. This flexibility makes it a valuable tool for synthetic chemists .

properties

IUPAC Name

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-3-4-10(15-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXZTLPWQIENNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide

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